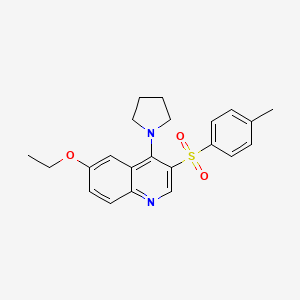
6-Ethoxy-4-(pyrrolidin-1-yl)-3-tosylquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Ethoxy-4-(pyrrolidin-1-yl)-3-tosylquinoline is a useful research compound. Its molecular formula is C22H24N2O3S and its molecular weight is 396.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Selective Enzyme Inhibitors
6-Ethoxy-4-(pyrrolidin-1-yl)-3-tosylquinoline derivatives have been explored for their potential as selective enzyme inhibitors. For instance, studies on heteroaryl substituted tetrahydropyrroloquinolinones, closely related to the chemical structure , have highlighted their effectiveness as inhibitors of aldosterone synthase (CYP11B2). This enzyme is a promising target for the treatment of conditions like hyperaldosteronism, congestive heart failure, and myocardial fibrosis. These compounds exhibit high selectivity and potency, providing insights into fine-tuning the selectivity of CYP11B2 inhibitors, which is crucial for developing targeted therapies for various syndromes and metabolic disorders (Lucas et al., 2011).
Organic Synthesis and Heterocyclic Compounds
The compound and its derivatives are utilized in the synthesis of a wide range of heterocyclic systems. For example, research into the regioselective reductions of 3-aminosuccinimides has opened pathways to synthesizing novel pyrrolo[3,2-c]isoquinolines, demonstrating the compound's utility in generating new heterocyclic systems with potential pharmacological activities (Brière et al., 1997). Additionally, the synthesis of cyclopentene-fused pyrroloisoquinolinone derivatives via N-acyliminium ion cyclization showcases the versatility of this compound in constructing complex heterocyclic frameworks, which are essential in drug discovery and development (Hwang et al., 2002).
Anticancer Lead Compounds
Derivatives of this compound have been designed and synthesized with an eye towards anticancer activity. Notably, compounds that structurally mimic or are inspired by its framework have shown significant antiproliferative activity against various cancer cell lines, highlighting the potential of these compounds as leads in cancer therapy. For example, a study on indole-2-carboxylate derivatives, influenced by the chemical backbone of pyrroloquinoline quinone (PQQ), revealed compounds with potent antiproliferative effects, indicating the value of this scaffold in developing new anticancer agents (Ji et al., 2014).
Propiedades
IUPAC Name |
6-ethoxy-3-(4-methylphenyl)sulfonyl-4-pyrrolidin-1-ylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3S/c1-3-27-17-8-11-20-19(14-17)22(24-12-4-5-13-24)21(15-23-20)28(25,26)18-9-6-16(2)7-10-18/h6-11,14-15H,3-5,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAOQBUYHYOAAAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)C)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
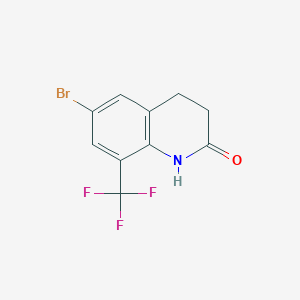
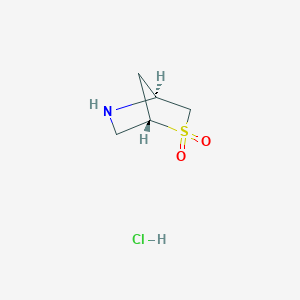
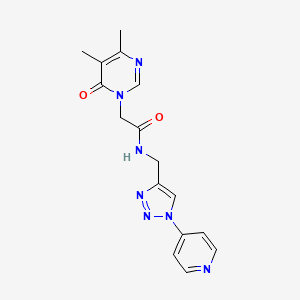
![3-[(E)-hydroxyiminomethyl]benzo[h]chromen-4-one](/img/structure/B2529695.png)

![4-ethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2529699.png)
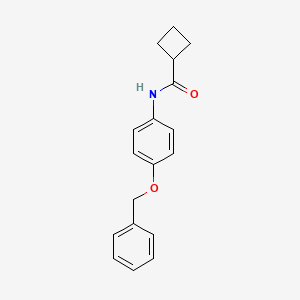
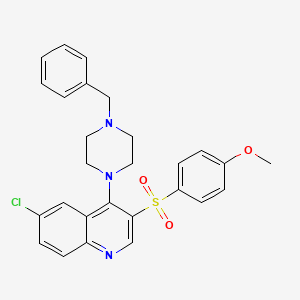
![[3-(Difluoromethyl)-1-methylpyrazol-4-yl]-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2529705.png)
![2-[1-(Aminomethyl)cyclobutoxy]ethan-1-ol](/img/structure/B2529706.png)
![2-[1-(1-Fluoroethenyl)cyclobutyl]acetic acid](/img/structure/B2529707.png)
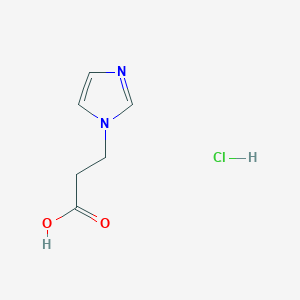
![N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2529709.png)
![N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-1-methanesulfonylpiperidine-4-carboxamide](/img/structure/B2529710.png)
